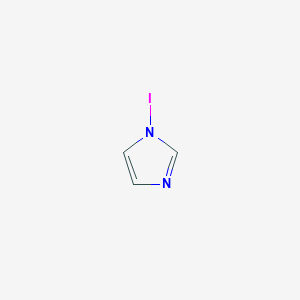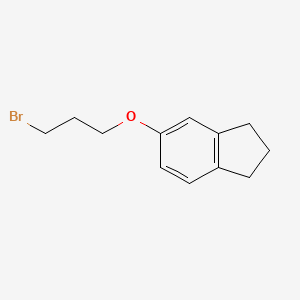
1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-
Übersicht
Beschreibung
“1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-” is a chemical compound with the molecular formula C12H13BrO . It’s listed in databases like PubChem, indicating its relevance in scientific research .
Synthesis Analysis
While specific synthesis methods for “1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by three 8-(n-bromo-R-alkoxy)quinoline derivatives . The derivatives were prepared and characterized by proton and carbon NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Environmental Implications and Monitoring
Brominated Flame Retardants (BFRs) Detection and Concerns A critical review by Zuiderveen, Slootweg, and de Boer (2020) highlights the occurrence of novel brominated flame retardants (NBFRs) like "1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-" in indoor air, dust, consumer goods, and food. The review emphasizes the necessity for more research on their occurrence, environmental fate, and toxicity due to their increasing application. The detection of high concentrations of certain NBFRs in various environments indicates potential risks and underscores the need for improved analytical methods and further studies on their impact on indoor environments and potential leaching into ecosystems (Zuiderveen, Slootweg, & de Boer, 2020).
Chemistry and Materials Science
Building Blocks for Synthetic Relevance The compound's derivatives, particularly those involved in the formation of pyridones and pyrimidines, are recognized for their synthetic importance. Chalán-Gualán et al. (2022) review the significance of 3,4-Dihydro-2(1H)-pyridones and their derivatives as privileged structures in medicinal chemistry, highlighting their roles as synthetic precursors to a variety of biologically active compounds. This review underscores the compound's versatility in contributing to the development of pharmaceuticals and its importance in green chemistry (Chalán-Gualán et al., 2022).
Supramolecular Chemistry Applications Cantekin, de Greef, and Palmans (2012) discuss the application of benzene-1,3,5-tricarboxamides (BTAs), related to the structural motifs of "1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro-", in supramolecular chemistry. Their review illustrates how the simple structure and wide accessibility of BTAs, along with a detailed understanding of their supramolecular self-assembly behavior, enable their use in nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs as a supramolecular building block showcases the potential utility of similar compounds in advanced material science applications (Cantekin, de Greef, & Palmans, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-bromopropoxy)-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAANSRGTBPGUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene, 5-(3-bromopropoxy)-2,3-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)
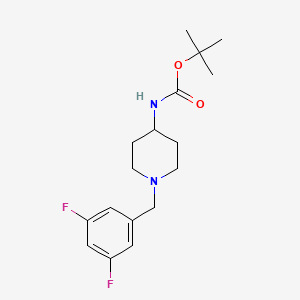
![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)
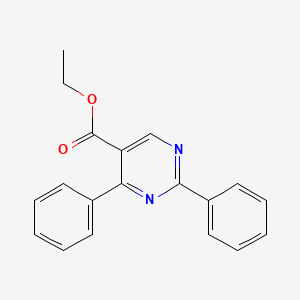
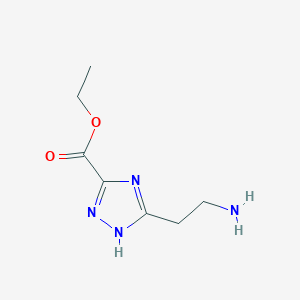
![2-[(Dimethoxyphosphinyl)methyl]benzonitrile](/img/structure/B3154618.png)
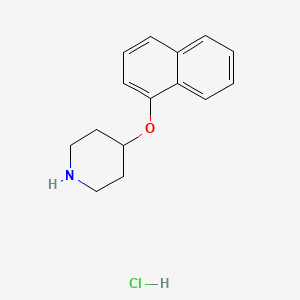
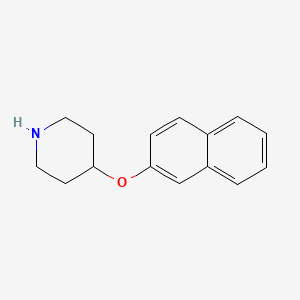
![1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154640.png)
![1-[(Propylamino)methyl]naphthalen-2-ol](/img/structure/B3154642.png)

